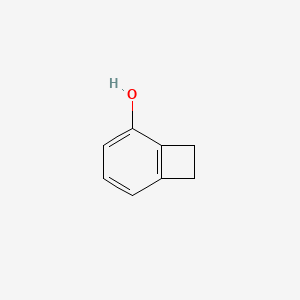

4-Hydroxybenzocyclobutene

Description

Properties

IUPAC Name |

bicyclo[4.2.0]octa-1(6),2,4-trien-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c9-8-3-1-2-6-4-5-7(6)8/h1-3,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQCPVCZCKENDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C1C=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The Grignard reaction is a cornerstone for constructing benzocyclobutene frameworks. In a representative procedure, 4-bromobenzocyclobutene reacts with a methylmagnesium bromide analog derived from 3-chloropropyl-methyl dichlorosilane. This reaction proceeds under anhydrous tetrahydrofuran (THF) at reflux (65–70°C) for 2 hours, facilitated by Karstedt’s catalyst. The magnesium-activated halogen exchange generates a nucleophilic Grignard reagent, which attacks the electrophilic carbon of 4-bromobenzocyclobutene, displacing bromide and forming a carbon-silicon bond.

Key Parameters

-

Temperature : Reflux conditions (65–70°C) ensure complete reagent activation.

-

Catalyst : Karstedt’s catalyst (platinum-based) at 0.25 wt.% accelerates coupling.

-

Solvent : Anhydrous THF prevents side reactions and stabilizes the Grignard intermediate.

Post-reaction workup involves quenching with saturated sodium chloride, followed by extraction with hexane and drying over anhydrous sodium sulfate. Column chromatography with petroleum ether yields 4-MSCBBCB, a silacyclobutane precursor, at 74% efficiency.

Hydrolysis of Alkoxybenzocyclobutene Derivatives

Pyridinium Chloride-Assisted Demethylation

Alkoxy-to-hydroxy conversion is pivotal for accessing 4-HBCB. A patented method hydrolyzes 4-methoxybenzocyclobutene using pyridinium chloride at 200°C for 6 hours under nitrogen. The mechanism involves acid-catalyzed cleavage of the methyl ether bond, yielding 4-HBCB and methanol.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 200°C |

| Time | 6 hours |

| Catalyst | Pyridinium chloride |

| Yield | 50% after recrystallization |

This method avoids harsh mineral acids, minimizing side reactions such as ring-opening of the strained cyclobutene. Post-hydrolysis, extraction with chloroform and washing with water removes residual catalysts. Recrystallization from ethyl acetate/heptane enhances purity.

Ring-Opening Polymerization and Copolymer Integration

Synthesis of 4-HBCB-Containing Copolymers

4-HBCB’s utility extends to polymer matrices for microelectronics. A siloxane/carbosilane hybrid resin integrates 4-HBCB via ring-opening polymerization (ROP) of benzocyclobutene (BCB) units. The process involves:

-

Monomer Preparation : 4-MSCBBCB and 1-MPSCB are synthesized via Grignard reactions.

-

Copolymerization : Equimolar monomers react in toluene at 70°C for 15 hours with Karstedt’s catalyst.

-

Crosslinking : Thermal curing at 150°C for 3 hours induces ROP, forming a crosslinked network.

Characterization Data

-

FTIR : Absorption at 3066 cm⁻¹ (aromatic C–H) and 1253 cm⁻¹ (Si–CH₃).

-

NMR : ¹H signals at δ 7.00–7.38 ppm (aryl protons) and δ 0.14 ppm (Si–CH₃).

Analytical Techniques for Quality Assurance

Spectroscopic and Thermal Analysis

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR verifies functional group transformations. For example, the disappearance of alkoxy C–O stretches (1100–1250 cm⁻¹) confirms complete hydrolysis.

Nuclear Magnetic Resonance (NMR)

¹H NMR quantifies aromatic protons and siloxane methyl groups, while ¹³C NMR resolves carbon environments in the cyclobutene ring.

Thermogravimetric Analysis (TGA)

TGA reveals thermal stability, with 5% weight loss temperatures (T₅%) exceeding 400°C for BCB-POSS composites.

Comparative Evaluation of Synthetic Routes

Efficiency and Scalability

| Method | Yield | Temperature | Toxicity | Scalability |

|---|---|---|---|---|

| Grignard Synthesis | 74% | 65–70°C | Low (THF) | High |

| Alkoxy Hydrolysis | 50% | 200°C | Moderate (pyridine) | Moderate |

Grignard methods offer superior yields but require rigorous moisture control. Hydrolysis, though lower-yielding, avoids heavy metal catalysts.

Industrial Applications and Challenges

Microelectronics and Advanced Composites

4-HBCB-based polymers exhibit dielectric constants (k) below 2.6, ideal for insulating layers in semiconductors. Challenges include:

-

Purification : Recrystallization demands solvent optimization to prevent oligomer formation.

-

Stability : The cyclobutene ring’s strain necessitates inert atmospheres during synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzocyclobutene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound-1,2-dione.

Substitution: It can participate in substitution reactions, such as the formation of benzocyclobuten-4-yl acrylate through esterification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as acryloyl chloride and triethylamine are used in esterification reactions.

Major Products

Oxidation: This compound-1,2-dione.

Substitution: Benzocyclobuten-4-yl acrylate.

Scientific Research Applications

Scientific Research Applications

- Benzoxazine Monomer Synthesis: 4-Hydroxybenzocyclobutene is used as a raw material to synthesize benzoxazine monomers containing benzocyclobutene . The resulting resin can undergo two kinds of ring-opening reactions to create a highly cross-linked material. This cured resin exhibits flame retardant resistance, high heat resistance, low specific inductivity, and dielectric loss, making it suitable for electronic packaging and advanced composite materials .

- Polymer Synthesis: Benzocyclobutene-containing polymers can be synthesized through vinyl-substituted monomers like benzocyclobutyl acrylate and 4-vinylbenzocyclobutene . These monomers polymerize via similar mechanisms as common monomers and can be copolymerized. Multifunctionalized benzocyclobutenes have been developed for making thermosets .

- Bioactive Compounds: Derivatives of benzocyclobutene exhibit biological activities. 4-Hydroxycoumarin derivatives, closely related in structure, display pharmacological effects, including analgesic, anti-arthritis, anti-inflammatory, anti-pyretic, anti-bacterial, anti-viral, and anti-cancer properties . They are also used as anticoagulants for treating conditions with excessive clotting .

- Electronic Packaging: Benzocyclobutene is utilized in electronic packaging due to the thermostability, mechanical properties, and low water absorbability of the cured resin .

- High-Performance Composites: The resin obtained after curing has good thermostability and mechanical properties and can be used as a high-performance composite .

- Heat-Resistant Fireproof Material: The resin obtained after curing has good thermostability and mechanical properties and can be used as a heat-resistant fireproof material .

Tables

Mechanism of Action

The mechanism of action of 4-hydroxybenzocyclobutene involves its ability to undergo ring-opening reactions under thermal initiation. This process produces highly reactive intermediates, such as o-quinodimethane, which can readily participate in crosslinking reactions to form polymers . These reactions are crucial for the compound’s applications in polymer science and materials engineering.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and functional groups among selected compounds:

Key Observations :

- Cyclobutane Ring Impact : Benzocyclobutene derivatives exhibit heightened reactivity due to ring strain, enabling applications in polymer chemistry (e.g., thermally cross-linkable materials) . In contrast, planar benzene-based compounds like 4-hydroxybenzoic acid lack this strain, leading to distinct chemical behavior.

- Functional Group Diversity : The presence of electron-withdrawing groups (e.g., bromovinyl, carboxylic acid) or hydrogen-bonding groups (e.g., hydroxyl, amide) significantly alters solubility, acidity, and intermolecular interactions. For example, 4-hydroxybenzoic acid (pKa ~4.5) is more acidic than 4-hydroxybenzamide due to the resonance-stabilized carboxylate anion .

Spectral and Physicochemical Properties

Spectral data from benzocyclobutene derivatives () and hydroxybenzoic compounds () reveal distinct patterns:

Table: Comparative Spectral Data

Insights :

- NMR : Benzocyclobutene derivatives show upfield shifts for cyclobutane protons (~2.5–3.0 ppm) due to ring strain, absent in benzene-based analogs .

- IR : Carboxylic acid (1680 cm$ ^{-1}$) and amide (1650–1600 cm$ ^{-1}$) groups dominate in hydroxybenzoic compounds, while vinyl and carbonyl stretches are prominent in benzocyclobutenes .

Biological Activity

4-Hydroxybenzocyclobutene (4-HBCB) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is derived from benzocyclobutene, featuring a hydroxyl group at the para position of the benzene ring. This structural modification is crucial for its biological activity, influencing its interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of 4-HBCB can be attributed to several mechanisms:

- Antioxidant Activity : 4-HBCB exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. This is particularly relevant in the context of cancer prevention and treatment, as oxidative stress is a known contributor to tumorigenesis.

- Antimicrobial Properties : Research indicates that compounds similar to 4-HBCB possess antimicrobial effects against various pathogens. The hydroxyl group enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.

- Cytotoxic Effects : Studies have shown that 4-HBCB can induce cytotoxicity in specific cancer cell lines. This effect is often mediated through the generation of reactive oxygen species (ROS), which lead to apoptosis in tumor cells while sparing normal cells.

Cytotoxicity and Apoptosis

A study evaluated the cytotoxic effects of 4-HBCB on HepG2 liver cancer cells. The results indicated that 4-HBCB significantly reduced cell viability in a dose-dependent manner. The mechanism involved the activation of the intrinsic apoptotic pathway, characterized by:

- Increased ROS production

- Loss of mitochondrial membrane potential

- Release of cytochrome c into the cytosol, triggering caspase activation

Table 1: Cytotoxic Effects of this compound on HepG2 Cells

| Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) |

|---|---|---|

| 0 | 100 | - |

| 50 | 85 | - |

| 100 | 65 | - |

| 200 | 30 | 180 |

Data adapted from experimental findings.

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of 4-HBCB was assessed against various bacterial strains. The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Data derived from comparative studies.

Q & A

Q. How can researchers identify gaps in the existing literature on this compound?

- Systematic Reviews : Use Boolean operators in Scopus or Web of Science to filter studies by synthesis methods, applications, and year. Track citation networks to uncover understudied areas .

Data Presentation and Reproducibility

- Raw Data Inclusion : Append large datasets (e.g., kinetic curves, crystallographic files) as supplementary materials. Highlight processed data (e.g., rate constants, values) in the main text .

- Uncertainty Analysis : Report confidence intervals for kinetic measurements and instrument error margins (e.g., ±0.1°C for DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.